molecular formula C12H17Br B13972071 1-(Bromomethyl)-4-n-pentylbenzene CAS No. 6853-58-3

1-(Bromomethyl)-4-n-pentylbenzene

Cat. No.: B13972071
CAS No.: 6853-58-3
M. Wt: 241.17 g/mol
InChI Key: KQYYGIARMUPJIJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-n-pentylbenzene (CAS 6853-58-3) is a valuable aryl bromide intermediate for advanced organic synthesis and materials research. This compound features a bromomethyl group attached to a 4-pentylbenzene ring, with a molecular formula of C12H17Br and a molecular weight of 241.17 g/mol . The benzyl bromide functional group is highly reactive, making this compound a crucial building block for cross-coupling reactions, nucleophilic substitutions, and as a precursor for synthesizing more complex organic targets. While specific applied research on this exact molecule is not widely publicized, its structure suggests potential utility in the development of liquid crystal monomers for display technologies, pharmaceutical intermediates, and other specialty chemicals, similar to the applications of its structural analog, 1-Bromo-4-pentylbenzene . This product is intended for research purposes as a chemical synthesis intermediate and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6853-58-3

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-(bromomethyl)-4-pentylbenzene

InChI

InChI=1S/C12H17Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

KQYYGIARMUPJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CBr

Origin of Product

United States

Significance of Benzylic Halides in Modern Synthetic Chemistry

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is, in turn, bonded to an aromatic ring. Their importance in modern synthetic chemistry is multifaceted. The carbon-halogen bond in benzylic halides is highly reactive towards nucleophilic substitution, proceeding readily through both S\N1 and S\N2 mechanisms. youtube.com The propensity for S\N1 reactions is attributed to the formation of a resonance-stabilized benzylic carbocation, while primary benzylic halides are excellent substrates for S\N2 reactions. youtube.com

This reactivity makes benzylic halides, such as benzyl (B1604629) bromide and its derivatives, invaluable intermediates for introducing a benzyl group into a wide array of molecules. libretexts.org They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. Furthermore, benzylic C-H bonds are weaker than most sp³ hybridized C-H bonds, rendering them susceptible to radical halogenation, a key step in the synthesis of benzylic halides themselves. chemistrysteps.com The ability to readily form benzylic radicals underpins their utility in a variety of radical-mediated transformations. nist.gov

Role of Alkyl Substituted Benzene Moieties in Chemical Research

Alkyl-substituted benzene (B151609) moieties are fundamental components in a vast range of organic molecules. The alkyl group influences the electronic properties of the benzene ring through an inductive effect, donating electron density and thus activating the ring towards electrophilic aromatic substitution. chemicalbook.comcymitquimica.com This activating effect directs incoming electrophiles primarily to the ortho and para positions. chemicalbook.com

Beyond their electronic influence, long-chain alkyl substituents, such as the n-pentyl group in 1-(Bromomethyl)-4-n-pentylbenzene, impart significant changes to the physical properties of a molecule. They increase hydrophobicity and can influence solubility, melting points, and boiling points. In the context of materials science, such as in the development of liquid crystals, the length and nature of the alkyl chain are critical for controlling the mesomorphic properties of the material.

Overview of Research Trajectories for 1 Bromomethyl 4 N Pentylbenzene

Direct Benzylic Bromination Approaches

Direct benzylic bromination is a common and efficient method for introducing a bromine atom at the carbon adjacent to the benzene (B151609) ring. This reactivity is attributed to the relative weakness of benzylic C-H bonds and the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

Radical Bromination of 1-Methyl-4-n-pentylbenzene

Radical bromination is a well-established technique for the selective bromination of the benzylic position of alkylbenzenes. youtube.com This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (light). rsc.orgmasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, steady concentration of bromine, which helps to minimize side reactions such as addition to the aromatic ring. chadsprep.comyoutube.com The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen from 1-methyl-4-n-pentylbenzene (also known as 4-pentyltoluene), forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to yield the desired product, this compound, and a new bromine radical to continue the chain. youtube.comchadsprep.comchemistrysteps.com The use of a non-polar solvent like carbon tetrachloride (CCl₄) is common for this reaction. libretexts.orgrsc.org

Table 1: Conditions for Radical Bromination of Alkylbenzenes
ReagentInitiatorSolventKey Features
N-Bromosuccinimide (NBS)AIBN or LightCCl₄Provides a low concentration of Br₂, selective for benzylic position. libretexts.orgrsc.orgchadsprep.com
Bromine (Br₂)Light-Can lead to ring bromination as a side reaction. chadsprep.com

Catalyzed Bromination Techniques for Benzylic Positions

Recent advancements in synthetic methodology have introduced catalyzed approaches for benzylic bromination, offering potentially greener and more efficient alternatives. One such method involves the use of a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system, which is considered environmentally friendly as water is the only byproduct. researchgate.net This oxidative bromination can be performed under visible light, further enhancing its green credentials. researchgate.net Another approach utilizes a two-phase electrolytic system with aqueous sodium bromide, which can also be effective for benzylic brominations. researchgate.net These catalytic methods aim to improve atom economy and reduce the use of hazardous reagents.

Synthesis via Functional Group Transformations of Precursor Compounds

An alternative to direct bromination involves the synthesis of this compound from precursor compounds that already possess a functional group at the desired position.

Conversion of Corresponding Alcohols to Benzylic Bromides

A reliable method for preparing benzylic bromides is the conversion of the corresponding benzylic alcohol. In this case, (4-n-pentylphenyl)methanol would serve as the precursor. This transformation can be effectively carried out using reagents such as phosphorus tribromide (PBr₃). The reaction typically involves dissolving the alcohol in an inert solvent like toluene, often with a small amount of a base like pyridine, and then adding PBr₃ dropwise at a reduced temperature. This method provides a direct and often high-yielding route to the desired benzyl (B1604629) bromide.

Multi-step Synthetic Sequences for Regioselective Introduction of the Bromomethyl Group

Multi-step synthetic strategies offer a high degree of control over the regiochemistry of the final product. libretexts.orgyoutube.com For instance, one could envision a sequence starting from a different commercially available substituted benzene. The synthesis might involve a Friedel-Crafts acylation or alkylation to introduce the pentyl group, followed by a series of functional group interconversions to arrive at the methyl group, which can then be brominated as described in section 2.1.1. youtube.comyoutube.comlibretexts.org The order of these reactions is crucial to ensure the correct substitution pattern due to the directing effects of the substituents on the aromatic ring. libretexts.orgyoutube.com For example, if a directing group is not suitable for the desired substitution, it may need to be converted to a different functional group with the desired directing properties before proceeding with further reactions. youtube.com

Comparative Analysis of Synthetic Routes and Yield Optimization

The choice of synthetic route to this compound depends on factors such as the availability of starting materials, desired scale, and required purity.

Direct radical bromination with NBS is often the most straightforward and cost-effective method for laboratory-scale synthesis, with reported yields for similar benzylic brominations being quite high, sometimes exceeding 90%. rsc.orgresearchgate.net However, the formation of byproducts, such as dibrominated compounds, can occur. The ratio of mono- to di-brominated product can be influenced by the stoichiometry of the reactants. googleapis.comgoogle.com

Synthesis from the corresponding alcohol using PBr₃ is also a very effective method, often providing clean conversion to the bromide.

Multi-step syntheses, while potentially longer and more complex, offer the advantage of precise control over the molecular architecture. libretexts.orglibretexts.org Yield optimization in these routes involves careful selection of reagents and reaction conditions at each step to maximize the efficiency of each transformation.

Table 2: Comparison of Synthetic Approaches
Synthetic ApproachStarting MaterialKey ReagentsAdvantagesDisadvantages
Radical Bromination1-Methyl-4-n-pentylbenzeneNBS, AIBN/lightDirect, often high-yielding. rsc.orgresearchgate.netPotential for over-bromination.
Catalyzed Bromination1-Methyl-4-n-pentylbenzeneH₂O₂/HBr, lightEnvironmentally friendly. researchgate.netMay require specific equipment.
Alcohol Conversion(4-n-Pentylphenyl)methanolPBr₃High-yielding and clean conversion.Precursor alcohol may need to be synthesized.
Multi-step SynthesisVarious substituted benzenesVariousHigh regiochemical control. libretexts.orgyoutube.comLonger, more complex, potentially lower overall yield.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the formation of a wide array of derivatives. libretexts.org

The reaction of this compound with alcohols or phenols in the presence of a base readily affords benzylic ethers. Similarly, treatment with carboxylic acids or their salts leads to the formation of benzylic esters. beilstein-journals.orgarkat-usa.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for the introduction of the 4-n-pentylbenzyl moiety. beilstein-journals.org

A general method for the synthesis of benzyl α,β-unsaturated carboxylates involves the reaction of an α,β-unsaturated carboxylic acid with benzyl bromide using sodium bicarbonate as a base in a DMF/1,4-dioxane solvent system. arkat-usa.org This method provides good to excellent yields of the corresponding benzyl esters. arkat-usa.org

Reactant 1Reactant 2BaseSolventProductYield (%)
α,β-Unsaturated Carboxylic AcidBenzyl BromideNaHCO₃DMF/1,4-dioxaneBenzyl α,β-unsaturated carboxylateGood to Excellent
Alcohol2-Benzyloxy-1-methylpyridinium triflateMgOToluene or TrifluorotolueneBenzyl EtherVaries
Carboxylic Acid2-Benzyloxy-1-methylpyridinium triflateTriethylamine-Benzyl EsterVaries

This table summarizes general conditions for the formation of benzylic ethers and esters.

The reaction of this compound with ammonia, primary, or secondary amines provides access to the corresponding substituted benzylamines. wikipedia.orggoogle.com These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and pharmacologically active molecules. wikipedia.orgorganic-chemistry.org A common industrial route for producing benzylamine (B48309) involves the reaction of benzyl chloride with ammonia. wikipedia.org The reaction of benzyl halides with hexamethylenetetramine is another method for preparing benzylamines. rsc.org

Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, can displace the bromide ion to form new carbon-carbon bonds. This allows for the extension of the carbon skeleton and the synthesis of a variety of more complex structures. These reactions are fundamental in constructing the carbon framework of target molecules.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group

Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromomethyl group of this compound can participate in such reactions, further expanding its synthetic utility.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.orgyoutube.comtcichemicals.com While typically used for coupling aryl or vinyl halides, modifications of the Suzuki reaction can be employed to couple benzylic halides like this compound with boronic acids or their esters. libretexts.orgnih.gov This reaction provides a direct route to diarylmethane derivatives and other coupled products. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Coupling Partner 1Coupling Partner 2CatalystBaseProduct
OrganohalideOrganoboronPalladium ComplexBaseCoupled Product
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃1-Arylmethyl-4-n-pentylbenzene

This table illustrates a typical Suzuki-Miyaura cross-coupling reaction.

Besides the Suzuki-Miyaura coupling, other palladium- and nickel-catalyzed reactions can be utilized. For instance, the Kumada coupling involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. youtube.com The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and variations may allow for the use of benzylic halides. youtube.comnih.gov Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the synthesis of various derivatives. nih.gov These methods offer alternative pathways for the functionalization of this compound, providing access to a broader range of chemical structures. nih.govnih.govnih.gov

Radical-Mediated Transformations and Derivatization Pathways

The carbon-bromine bond in the benzylic position of this compound is susceptible to homolytic cleavage, enabling a variety of radical-mediated reactions. This reactivity allows for the formation of a stabilized 4-n-pentylbenzyl radical, which can subsequently engage in numerous derivatization pathways.

Under photoredox catalysis conditions, benzylic halides can undergo single-electron transfer (SET) to generate a benzyl radical. nih.gov For instance, an iridium-based photocatalyst, upon excitation by light, can become a potent reductant capable of transferring an electron to the benzylic bromide. nih.gov This process would lead to the formation of a radical anion that rapidly cleaves to release a bromide anion and the electrophilic 4-n-pentylbenzyl radical. nih.gov While electron-deficient benzyl bromides are particularly effective in these transformations, electron-neutral or electron-rich systems can also participate, though potentially with different efficiencies. nih.gov

Once formed, the 4-n-pentylbenzyl radical is a key intermediate for forging new chemical bonds. It can be trapped by a variety of radical acceptors, including activated alkenes or enamines, to form new carbon-carbon bonds. nih.gov This strategy has been successfully employed in the enantioselective α-benzylation of aldehydes, where a photogenerated benzyl radical couples with a chiral enamine. nih.gov

The table below outlines potential derivatization products stemming from the 4-n-pentylbenzyl radical intermediate.

Reagent/Reaction TypeResulting Functional GroupProduct Name
Radical coupling with enamineα-benzylated carbonyl2-(4-n-pentylbenzyl) derivative
Atom Transfer Radical Polymerization (ATRP)Polymer chain initiatorPoly(styrene)-block-poly(4-n-pentylbenzyl)
Reaction with molecular oxygenPeroxy radical/hydroperoxide4-n-pentylbenzaldehyde (after workup)
Trapping by nitroxide (e.g., TEMPO)AlkoxyamineTEMPO-adduct of 4-n-pentylbenzyl

Electrophilic Aromatic Substitution Reactions on the Pentylbenzene Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents already present on the ring: the n-pentyl group and the bromomethyl group.

n-Pentyl Group : As an alkyl group, it is an activating substituent. libretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

Bromomethyl Group (-CH2Br) : Due to the electronegativity of the bromine atom, this group has an electron-withdrawing inductive effect, which deactivates the ring. Deactivated rings are less reactive towards electrophiles than benzene. libretexts.org Despite being deactivating, halomethyl groups are generally considered to be ortho-, para-directors. libretexts.org

In this compound, these two groups are para to each other. The activating effect of the n-pentyl group at C-4 strongly directs incoming electrophiles to its ortho positions (C-3 and C-5). The deactivating bromomethyl group at C-1 directs to its ortho positions (C-2 and C-6). The powerful activating nature of the alkyl group typically overrides the deactivating effect, meaning substitution will occur predominantly at the positions most activated by the pentyl group. Therefore, electrophiles will preferentially attack the C-3 and C-5 positions.

The table below summarizes the expected major products for common electrophilic aromatic substitution reactions.

ReactionReagentsElectrophile (E+)Expected Major Product
NitrationHNO3, H2SO4NO2+1-(Bromomethyl)-2-nitro-4-n-pentylbenzene
HalogenationBr2, FeBr3Br+1-(Bromomethyl)-2-bromo-4-n-pentylbenzene
SulfonationFuming H2SO4SO32-(Bromomethyl)-5-n-pentylbenzenesulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl3R+1-(Bromomethyl)-2-alkyl-4-n-pentylbenzene
Friedel-Crafts AcylationRCOCl, AlCl3RCO+1-(2-(Bromomethyl)-5-n-pentylphenyl)ethan-1-one

Oxidation and Reduction Chemistries of the Bromomethyl Group

The bromomethyl group is the primary site for oxidation and reduction reactions in this compound, allowing for its conversion into other important functional groups.

Oxidation: The benzylic C-H bonds of the bromomethyl group can be oxidized to form a carbonyl group. A common method for converting a benzyl halide to an aldehyde is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. This transformation provides a direct route to 4-n-pentylbenzaldehyde, a valuable fragrance and flavoring agent. More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can further oxidize the intermediate aldehyde to the corresponding carboxylic acid, yielding 4-n-pentylbenzoic acid.

Reduction: The carbon-bromine bond is readily cleaved via reduction. Catalytic hydrogenation, typically using hydrogen gas (H2) over a palladium on carbon catalyst (Pd/C), is a highly effective method for hydrodebromination. This reaction replaces the bromine atom with a hydrogen atom, converting the bromomethyl group into a simple methyl group. The product of this reduction is 4-n-pentyltoluene. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH4) can also achieve this transformation. This reduction is useful for removing the reactive benzylic bromide functionality after it has served its purpose in a synthetic sequence.

The table below details the products from the oxidation and reduction of the bromomethyl group.

Reaction TypeReagent(s)Resulting Functional GroupProduct Name
Mild OxidationDimethyl sulfoxide (DMSO)Aldehyde (-CHO)4-n-pentylbenzaldehyde
Strong OxidationPotassium permanganate (KMnO4)Carboxylic Acid (-COOH)4-n-pentylbenzoic acid
ReductionH2, Pd/C or LiAlH4Methyl (-CH3)4-n-pentyltoluene

Applications of 1 Bromomethyl 4 N Pentylbenzene in Materials Science and Polymer Chemistry

Role as a Polymerization Initiator or Chain Transfer Agent

The efficacy of 1-(Bromomethyl)-4-n-pentylbenzene as a controller of polymerization reactions stems from the reactivity of its bromomethyl group. This functional group can be cleaved to generate a radical or a carbocation, which can then initiate the polymerization of various monomers.

Controlled Radical Polymerizations (e.g., Atom Transfer Radical Polymerization (ATRP))

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with well-defined architectures, low polydispersity, and controlled molecular weights. The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. Alkyl halides are commonly used as initiators in ATRP, and benzylic halides, such as this compound, are particularly effective for the polymerization of styrenic monomers.

The initiation step in the ATRP of styrene (B11656) using this compound would involve the abstraction of the bromine atom by a copper(I) complex, generating a benzyl (B1604629) radical that subsequently adds to a styrene monomer. The resulting dormant species can be reactivated, allowing for the controlled growth of the polymer chain. The presence of the n-pentyl group on the initiator would result in its incorporation at one end of the final polymer chain, thereby imparting specific solubility or interfacial properties.

Table 1: Hypothetical Parameters for ATRP of Styrene Initiated by this compound

ParameterValue
MonomerStyrene
InitiatorThis compound
CatalystCuBr/PMDETA
SolventAnisole
Temperature110 °C
Target Degree of Polymerization100
Expected Polydispersity Index (PDI)< 1.2

Synthesis of Block Copolymers and Star Polymers

The ability to initiate polymerization in a controlled manner makes this compound a suitable tool for the synthesis of more complex polymer architectures like block copolymers and star polymers.

Block Copolymers: A well-defined polystyrene chain initiated with this compound would retain a bromine atom at its terminus. This macroinitiator could then be used to initiate the polymerization of a second, different monomer, leading to the formation of a diblock copolymer. The n-pentyl group would be located at the junction of the two blocks, potentially influencing the self-assembly behavior of the resulting block copolymer.

Star Polymers: While this compound itself is monofunctional, its derivatives or analogous multifunctional compounds can be used to synthesize star polymers. For instance, a trifunctional initiator with a central core and three bromomethyl groups would lead to the formation of a three-arm star polymer. The principles of ATRP ensure that all arms grow at a similar rate, resulting in a well-defined star architecture. The use of initiators with varying numbers of initiating sites allows for the synthesis of star polymers with different arm numbers. For example, tetra-(bromomethyl)benzene has been used to create four-armed star copolymers. mdpi.com

Incorporation into Functional Polymeric Architectures

Beyond its role as an initiator, the reactive nature of the bromomethyl group allows for the incorporation of the 4-n-pentylbenzyl moiety into various polymeric structures, leading to materials with tailored properties.

Preparation of Substituted Polystyrenes with Tailored Properties

Chloromethylated polystyrene is a well-known reactive polymer that can be modified through various nucleophilic substitution reactions. Similarly, a polystyrene copolymer containing units derived from a monomer like 4-vinylbenzyl bromide could be functionalized. Alternatively, this compound can be used in post-polymerization modification reactions. For example, it could be grafted onto a polymer backbone containing suitable reactive sites. The introduction of the 4-n-pentylbenzyl group can significantly alter the properties of the parent polystyrene, such as its solubility in non-polar solvents, its glass transition temperature, and its surface properties.

Formation of Cross-linked and Hyperbranched Polymeric Systems

The reactivity of the benzylic bromide allows for its participation in cross-linking reactions. For example, reaction with a difunctional nucleophile could link two polymer chains together. If a polymer contains multiple 4-n-pentylbenzyl bromide units, intramolecular or intermolecular reactions can lead to the formation of cross-linked networks. These networks can exhibit enhanced mechanical strength and thermal stability.

Furthermore, this compound can be envisioned as a building block in the synthesis of hyperbranched polymers. Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. One approach to synthesizing hyperbranched polymers is the self-condensing vinyl polymerization of an "inimer" (a molecule that is both an initiator and a monomer). While this compound itself is not an inimer, it can be chemically modified to become one. For instance, converting the n-pentyl group to a vinyl group would create a molecule capable of undergoing self-condensing polymerization, leading to a hyperbranched structure with a high degree of branching.

Precursor for Functional Organic Materials (excluding medicinal properties)

The unique combination of a reactive handle and a lipophilic tail makes this compound a valuable precursor for a variety of functional organic materials beyond traditional polymers.

One significant area of application is in the synthesis of liquid crystals. The rigid phenyl ring and the flexible n-pentyl chain are common structural motifs in liquid crystalline molecules (mesogens). The bromomethyl group provides a convenient point for chemical modification, allowing for the attachment of other mesogenic units or for incorporation into a polymer backbone to create side-chain liquid crystalline polymers. These materials are of interest for applications in displays, sensors, and optical data storage. Research has shown that similar benzyl halide derivatives can be used to synthesize such materials.

Liquid Crystalline Materials

The n-pentylphenyl group is a common structural motif in many liquid crystalline compounds. The flexible n-pentyl chain contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. The introduction of the reactive bromomethyl group onto this core structure provides a convenient handle for chemically bonding these liquid crystalline units into larger macromolecular architectures.

For instance, this compound can be used as a precursor to synthesize liquid crystal monomers. These monomers can then be polymerized to create polymer-stabilized liquid crystals (PSLCs). Research has shown that the curing temperature during the polymerization of such systems significantly impacts the performance of the resulting materials, affecting properties like light scattering efficiency, operating voltage, and response time. By carefully selecting liquid crystal mixtures with high birefringence, it is possible to improve device contrast ratios while maintaining low operating voltages and fast response times, which is crucial for applications like light shutters and variable optical attenuators.

The molecular structure of the liquid crystal molecules themselves plays a critical role in the alignment process at interfaces. For example, modifying the phenyl group with fluorine atoms can significantly alter the molecular electrostatic surface potential, which in turn influences the photoalignment processes in liquid crystal devices.

Organic Electronic and Optoelectronic Components (e.g., OLEDs)

In the realm of organic electronics, carbon-based materials with extensive π-electron systems are essential for devices such as organic light-emitting diodes (OLEDs). researchgate.net While this compound itself is not a primary component in the emissive layer of OLEDs, its derivatives can be used to create materials with tailored properties for these applications.

The reactive nature of the bromomethyl group allows for the straightforward introduction of the 4-n-pentylphenyl moiety into larger conjugated molecules. This can be used to:

Improve Solubility: The n-pentyl group enhances the solubility of large, rigid organic semiconductor molecules in common organic solvents. This is a critical factor for solution-based processing techniques, such as spin-coating and inkjet printing, which are cost-effective methods for fabricating large-area electronic devices.

For example, the synthesis of functionalized phthalocyanines, which are used in organic electronics, can involve precursors derived from this compound. By attaching specific functional groups, it is possible to tune the electronic and optical properties of the final material.

Surface Functionalization and Modification of Materials

The reactivity of the bromomethyl group makes this compound a valuable tool for the chemical modification of surfaces. This process, known as surface functionalization, can dramatically alter the properties of a material, such as its wettability, adhesion, and biocompatibility.

The compound can be grafted onto surfaces that have hydroxyl or amine groups through nucleophilic substitution reactions. The result is a surface that is coated with a layer of 4-n-pentylphenyl groups. This has several potential applications:

Creating Hydrophobic Surfaces: The nonpolar n-pentyl chains create a low-energy, water-repellent surface. This can be useful for applications such as self-cleaning coatings and anti-fouling surfaces.

Preparing Platforms for Further Reactions: The attached phenyl rings can serve as a platform for further chemical modifications, allowing for the creation of complex, multifunctional surfaces.

Mechanistic Insights and Theoretical Investigations of 1 Bromomethyl 4 N Pentylbenzene

Elucidation of Reaction Mechanisms and Kinetics

The reactions of benzylic halides, such as 1-(bromomethyl)-4-n-pentylbenzene, can proceed through various pathways, primarily SN1, SN2, E1, and E2 mechanisms. The preferred pathway is dictated by factors including the structure of the halide, the nature of the nucleophile, and the solvent system employed. libretexts.orgkhanacademy.org The stability of the benzylic carbocation or radical intermediate, enhanced by resonance with the aromatic ring, plays a pivotal role in these reactions. orgchemboulder.com

Investigation of Intermediate Species and Transition States

The reactivity of benzylic bromides is largely governed by the stability of the intermediates formed during the reaction. In nucleophilic substitution reactions, the formation of a benzylic carbocation is a key step in the SN1 pathway. orgchemboulder.com The stability of this carbocation is significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the n-pentyl group in this compound, are expected to stabilize the carbocation, thereby accelerating SN1 reactions. numberanalytics.com

In radical reactions, such as benzylic bromination, the stability of the benzylic radical is paramount. numberanalytics.com The phenyl group delocalizes the unpaired electron, making the benzylic position highly susceptible to radical formation. Quantum chemical calculations have been instrumental in studying these transient species. For instance, in the homologation of electron-rich benzyl (B1604629) bromide derivatives, computational analysis revealed a rate-determining SN1 mechanism involving a stabilized benzylic carbocation intermediate. nih.gov These studies provide critical insights into the multi-step reaction mechanisms, including the identification of transition states and the calculation of their corresponding energy barriers. nih.gov

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the rate and mechanism of reactions involving benzylic halides. libretexts.orgnumberanalytics.com Polar, protic solvents, such as water, are known to stabilize ionic intermediates like carbocations, thus favoring SN1 and E1 pathways. libretexts.orgrsc.org Conversely, polar aprotic solvents may favor SN2 reactions.

A study on the electron transfer process involving benzyl halides demonstrated a significant rate enhancement in the presence of water as a co-solvent in N,N-dimethylformamide for certain substituted benzyl bromides. rsc.org This was interpreted as a shift from a pure electron transfer mechanism towards an SN1-like pathway, where the transition state possesses substantial carbocation character. rsc.org The effect of the solvent is generally more pronounced for substrates that can form more stable carbocations. rsc.org

Solvent PropertyEffect on Reaction Pathway
Polar Protic Favors SN1 and E1 by stabilizing carbocation intermediates. libretexts.orgrsc.org
Polar Aprotic Can favor SN2 reactions.
Nonpolar Generally disfavors reactions with ionic intermediates.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the reactivity of molecules like this compound. These methods provide a molecular-level understanding of electronic structure, conformational preferences, and reaction dynamics.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.govnih.gov DFT studies can provide valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. nih.gov The energy gap between HOMO and LUMO can indicate the molecule's propensity for charge transfer interactions. nih.gov

For benzylic systems, DFT calculations can elucidate the effects of substituents on the aromatic ring on the stability of intermediates and transition states. nih.gov For example, DFT has been used to model the photochemical radical benzylic bromination with Br₂, providing insights into the reaction mechanism and microkinetics. dntb.gov.ua These studies help in understanding how the electronic properties of the substrate influence the reaction pathway and outcome.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. arxiv.orgmdpi.com By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and intermolecular interactions. arxiv.org

For a molecule like this compound, MD simulations can be used to explore its conformational landscape and how it interacts with solvent molecules. This is particularly important for understanding how the flexible n-pentyl chain might influence the accessibility of the reactive bromomethyl group. MD simulations of benzyl bromide in an aqueous environment have been used to investigate the dynamics of the carbon-bromine bond cleavage, a key step in many of its reactions. arxiv.org

Quantitative Structure-Reactivity Relationships (QSRR) in Benzylic Halide Systems

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orgresearchgate.netoup.commdpi.comacs.org In the context of benzylic halides, QSRR studies can be used to predict the reaction rates or equilibrium constants based on various molecular descriptors.

These descriptors, which can be calculated using computational methods, quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. chemrxiv.org By establishing a relationship between these descriptors and the observed reactivity for a set of known benzylic halides, a QSRR model can be developed to predict the reactivity of other, untested compounds in the same class. Kinetic studies on the activation of benzyl bromides have utilized Hammett plots, a classic example of a linear free-energy relationship (a type of QSRR), to probe the electronic effects of substituents on the reaction mechanism. researchgate.net

Computational MethodApplication to this compound
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and reaction mechanisms. nih.govdntb.gov.ua
Molecular Dynamics (MD) Analysis of conformational flexibility and intermolecular (solvent) interactions. arxiv.org
Quantitative Structure-Reactivity Relationships (QSRR) Prediction of reactivity based on molecular structure. chemrxiv.orgresearchgate.net

Advanced Analytical Methodologies for Characterizing 1 Bromomethyl 4 N Pentylbenzene and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

High-resolution spectroscopic techniques provide unparalleled detail about the molecular structure and bonding within 1-(Bromomethyl)-4-n-pentylbenzene and its derivatives. These methods go beyond simple confirmation of presence to offer in-depth structural insights.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques offer connectivity information, revealing how different atoms are bonded within a molecule. For polymeric materials derived from this compound, Solid-State NMR (ssNMR) is particularly valuable due to the often-insoluble nature of these polymers. researchgate.net

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle. For a compound like this compound, these techniques would confirm the connectivity between the pentyl chain, the benzene (B151609) ring, and the bromomethyl group. For instance, HMBC can show correlations between the protons of the bromomethyl group and the carbons of the aromatic ring, confirming their attachment.

Solid-State NMR (ssNMR): When this compound is used as a monomer to create polymeric structures, the resulting materials are often insoluble, making traditional solution-state NMR impossible. Solid-state NMR, particularly ¹³C MAS (Magic Angle Spinning) NMR, can provide crucial structural information about the polymer backbone and any side-chain modifications. researchgate.net For example, in a poly(4-pentylbenzyl) derivative, ssNMR could be used to study the polymer's tacticity and identify different chemical environments of the carbon atoms within the repeating unit. researchgate.net

Table 1: Expected ¹³C NMR Chemical Shifts for this compound
Carbon AtomExpected Chemical Shift (ppm)
-CH₂Br33-34
Quaternary Ar-C~142
Ar-C (substituted)~138
Ar-CH~129
Ar-CH~128
-CH₂- (pentyl)~36
-CH₂- (pentyl)~31
-CH₂- (pentyl)~31
-CH₂- (pentyl)~22
-CH₃ (pentyl)~14

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is a significant advantage over standard mass spectrometry, as it can differentiate between compounds with the same nominal mass but different chemical formulas. For complex reaction mixtures containing this compound and its byproducts, HRMS is invaluable for identifying each component with high confidence. mdpi.com

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. nih.gov An ion of a specific mass-to-charge ratio (m/z) is selected, fragmented, and the resulting fragment ions are then analyzed. This provides detailed structural information about the parent ion. For instance, in the analysis of a derivative of this compound, MS/MS can be used to confirm the structure by observing characteristic fragmentation patterns, such as the loss of the bromine atom or cleavage of the pentyl chain. Predicted LC-MS/MS spectra for similar compounds, like benzyl (B1604629) bromide, show characteristic fragmentation patterns that can be used for identification.

Table 2: Key Mass Spectrometry Data for this compound
ParameterValueSource
Molecular Weight227.14 g/mol nih.gov
Exact Mass226.03571 Da nih.gov
Common Fragments[M-Br]⁺, [M-C₅H₁₁]⁺N/A

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. Advanced techniques like Attenuated Total Reflectance (ATR)-IR and Raman spectroscopy offer advantages for the analysis of this compound and its derivatives.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: ATR-IR is a powerful technique that allows for the analysis of solid and liquid samples directly, without extensive sample preparation. researchgate.net It is particularly useful for analyzing the functional groups present in a sample. ucdavis.eduresearchgate.net For this compound, ATR-IR can clearly identify the C-H stretching vibrations of the aromatic ring and the aliphatic pentyl group, as well as the characteristic C-Br stretching vibration. libretexts.org The technique's sensitivity to surface layers also makes it suitable for studying reactions occurring at an interface. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. nih.gov For this compound, Raman spectroscopy would be effective in characterizing the C-C stretching modes of the aromatic ring and the aliphatic chain. scispace.com It can also be used to study changes in the molecular structure during polymerization or other reactions.

Table 3: Key Vibrational Spectroscopy Bands for this compound
Functional GroupTechniqueWavenumber (cm⁻¹)
Aromatic C-H stretchIR/Raman~3030
Aliphatic C-H stretchIR/Raman2850-2960
C=C Aromatic stretchIR/Raman1450-1600
C-Br stretchIR/Raman500-600

Chromatographic Separations and Hyphenated Techniques for Reaction Mixture Analysis

The synthesis and modification of this compound often result in complex mixtures containing the starting materials, the desired product, and various byproducts. Chromatographic techniques are essential for separating these components, and when coupled with a detector like a mass spectrometer (hyphenated techniques), they provide a powerful tool for both qualitative and quantitative analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. mdpi.com this compound is well-suited for GC-MS analysis. In this technique, the components of a mixture are separated in a gas chromatograph based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both identification and quantification. scielo.br GC-MS is particularly useful for monitoring the progress of a reaction, identifying impurities, and determining the regioselectivity of a reaction. researchgate.netresearchgate.net

For less volatile or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov In LC-MS, the separation occurs in a liquid phase, which allows for the analysis of a wider range of compounds, including larger molecules and polymers. bezmialemscience.org The use of techniques like Electrospray Ionization (ESI) allows for the gentle ionization of molecules, preserving their structure for mass analysis. nih.gov LC-MS is highly sensitive and can be used to analyze complex matrices, making it suitable for the analysis of reaction mixtures and for the detection of trace-level components. nih.gov

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for tackling difficult separation challenges that are often encountered in the analysis of synthetic intermediates like this compound and its closely related derivatives. jst.go.jpceon.rs Its advantages, including high separation efficiency, fast analysis times, and reduced environmental impact, make it a superior alternative to traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for specific applications. chromatographytoday.comchromatographyonline.com

The unique properties of supercritical fluids, most commonly carbon dioxide (CO₂), are central to SFC's effectiveness. jst.go.jp A supercritical fluid possesses gas-like low viscosity and high diffusivity, while maintaining liquid-like solvating power. jst.go.jpmdpi.com This combination allows for high flow rates without generating excessive backpressure, leading to rapid separations with excellent resolution. chromatographytoday.com For derivatives of this compound, SFC is particularly adept at resolving complex mixtures that include positional isomers (e.g., separating this compound from 1-(bromomethyl)-2-n-pentylbenzene or 1-(bromomethyl)-3-n-pentylbenzene) and chiral compounds, separations that can be exceptionally difficult to achieve with other chromatographic methods. shimadzu.com

The primary separation mode in SFC is typically normal-phase, utilizing a mobile phase of supercritical CO₂ mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol. Method development in SFC often involves a column screening approach, where a variety of stationary phases with different selectivities are tested. shimadzu.com Given the aromatic nature of this compound, columns that facilitate π-π interactions are highly effective.

A typical column screening strategy for separating a challenging mixture of aromatic isomers might involve the following stationary phases:

Diol (UC-Diol II): A versatile polar phase offering good general applicability. shimadzu.com

Pentafluorophenyl (PFP): Excellent for resolving aromatic and halogenated compounds through multiple interaction mechanisms. shimadzu.com

Pentabromobenzyl (UC-PBr): Offers strong π-π interactions, making it particularly suitable for separating aromatic compounds. shimadzu.com

Ethyl Pyridine: Provides unique selectivity, especially for basic compounds or those capable of hydrogen bonding.

The research findings indicate that by systematically screening columns and fine-tuning the mobile phase composition (i.e., the type and percentage of modifier), baseline separation of structurally similar derivatives can be achieved with high efficiency and speed. chromatographytoday.com

ParameterCondition
InstrumentationAnalytical Supercritical Fluid Chromatography System
Columns for ScreeningUC-Diol II, UC-PFP, UC-PBr (4.6 x 250 mm, 5 µm)
Mobile PhaseSupercritical CO₂ and Methanol (as modifier)
Gradient5% to 40% Methanol over 5 minutes
Flow Rate3.0 mL/min
Back Pressure15 MPa
Column Temperature40 °C
DetectionUV at 254 nm
SampleMixture of positional isomers of bromomethyl-pentylbenzene

X-ray Diffraction Studies for Solid-State Structure Confirmation of Crystalline Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as stable crystalline solids. For these solid-state materials, single-crystal X-ray diffraction is the definitive analytical method for unambiguously confirming the molecular structure, including relative stereochemistry, and for understanding the three-dimensional arrangement of molecules within the crystal lattice.

This technique involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density within the crystal can be constructed. From this model, precise atomic coordinates, bond lengths, bond angles, and torsion angles are determined.

For derivatives of this compound, X-ray diffraction studies are crucial for:

Absolute Structure Confirmation: Verifying the connectivity of atoms and confirming the identity of a newly synthesized derivative.

Stereochemical Assignment: Determining the relative and absolute configuration of chiral centers.

Conformational Analysis: Revealing the preferred three-dimensional shape (conformation) of the molecule in the solid state.

Intermolecular Interaction Analysis: Identifying and characterizing non-covalent interactions, such as hydrogen bonds, halogen bonds (C-Br···X), and π-π stacking, which govern how molecules pack together in the crystal.

Research on structurally similar bromo-arenes has shown that the nature of substituents and their capacity for hydrogen bonding significantly influence the resulting crystal structure and packing arrangement. nih.gov For instance, a derivative of this compound functionalized with a carboxylic acid or amide group would be expected to form strong hydrogen bonds, leading to well-ordered supramolecular assemblies like dimers or chains.

Below is a table representing hypothetical crystallographic data for a crystalline derivative, such as 4-((4-n-pentylbenzyl)oxy)benzoic acid.

Crystallographic ParameterHypothetical Value / Description
Chemical FormulaC₁₉H₂₂O₃
Formula Weight300.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.152(3)
b (Å)5.876(1)
c (Å)28.431(5)
β (°)98.54(2)
Volume (ų)1678.9(7)
Z4
Calculated Density (g/cm³)1.187
Key Intermolecular InteractionsO-H···O hydrogen bonds forming centrosymmetric dimers

This level of detailed structural information is invaluable for structure-property relationship studies, ensuring material purity and providing foundational data for computational modeling and materials design.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Bromomethyl)-4-n-pentylbenzene, and how are reaction conditions optimized?

  • The compound can be synthesized via two main routes:

  • Route 1 : Friedel-Crafts alkylation of toluene with 1-bromopentane using a Lewis acid catalyst (e.g., AlCl₃) to introduce the n-pentyl group, followed by bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Route 2 : Direct coupling of 4-n-pentylbenzyl alcohol with HBr in the presence of a dehydrating agent (e.g., PBr₃) to replace the hydroxyl group with bromine .
    • Optimization : Control stoichiometry (e.g., limiting brominating agents to prevent di-substitution) and use low-temperature conditions (0–5°C) to enhance selectivity. Catalyst choice (e.g., FeBr₃ vs. AlCl₃) significantly impacts yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR confirms the presence of the bromomethyl group (δ ~4.3 ppm, singlet) and n-pentyl chain (δ 0.8–1.6 ppm). ¹³C NMR identifies quaternary carbons adjacent to bromine (~30 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (expected m/z for C₁₂H₁₇Br: 240.04) and isotopic patterns characteristic of bromine .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for synthetic intermediates) .

Q. How should researchers safely handle and store this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to volatile brominated compounds .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture or light .
  • Waste Disposal : Collect in halogenated waste containers and incinerate via certified facilities to prevent environmental release .

Advanced Research Questions

Q. How can competing side reactions (e.g., di-bromination or chain isomerization) be mitigated during synthesis?

  • Di-bromination Control : Use radical inhibitors (e.g., TEMPO) during bromination to suppress over-reaction. Monitor reaction progress via TLC (hexane:EtOAc = 9:1) .
  • Isomerization Prevention : Employ low-polarity solvents (e.g., CCl₄) and avoid prolonged heating. Computational modeling (DFT) predicts transition states to optimize steric hindrance around the bromomethyl group .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Contradiction Source : Discrepancies often arise from trace moisture (deactivates Lewis acids) or varying catalyst batches.
  • Troubleshooting :

  • Dry solvents rigorously (molecular sieves, distillation).
  • Validate catalyst activity via control reactions (e.g., bromination of toluene).
  • Replicate literature protocols with exact stoichiometry and equipment (e.g., Schlenk lines for air-sensitive steps) .

Q. What are the applications of this compound in designing functional materials?

  • Polymer Chemistry : Acts as a cross-linker in styrene-based polymers, enhancing thermal stability (Tg increases by ~20°C with 5% incorporation) .
  • Pharmaceutical Intermediates : Used in Suzuki-Miyaura couplings to introduce lipophilic groups into drug candidates (e.g., kinase inhibitors) .
  • Supramolecular Chemistry : The bromomethyl group facilitates post-functionalization of dendrimers for targeted drug delivery systems .

Q. How does computational modeling aid in predicting reactivity and stability of this compound?

  • DFT Studies : Calculate bond dissociation energies (BDE) for C-Br (~65 kcal/mol) to predict hydrolysis rates. Molecular dynamics simulations model aggregation behavior in solvents like DMF .
  • Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys) propose alternative pathways, such as photochemical bromination, reducing reliance on hazardous reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.